molecular formula C11H14N2O3 B1212494 Norhexobarbital CAS No. 718-67-2

Norhexobarbital

カタログ番号: B1212494
CAS番号: 718-67-2
分子量: 222.24 g/mol
InChIキー: KGANTANPQNMAFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norhexobarbital is an organic compound with a unique structure that combines a cyclohexene ring with a diazinane-2,4,6-trione core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Norhexobarbital typically involves the reaction of cyclohexene derivatives with diazinane-2,4,6-trione precursors. One common method involves the use of an acidic catalyst to facilitate the cyclization and rearrangement of the starting materials . The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yields and purity of the final product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .

化学反応の分析

Types of Reactions

Norhexobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmacological Applications

Norhexobarbital is primarily recognized for its hypnotic and sedative properties. It acts as a central nervous system depressant, which has led to its use in the following areas:

  • Anesthesia : this compound has been utilized in anesthetic protocols due to its ability to induce sleep and reduce anxiety in patients undergoing surgical procedures.
  • Sedation : In clinical settings, it has been prescribed for short-term management of insomnia and anxiety disorders.
  • Research : Its pharmacokinetic profiles have been extensively studied to understand drug metabolism and interactions within the liver.

Toxicology Studies

Research on the toxicological effects of this compound has revealed important insights into its safety profile:

  • Acute Toxicity : Studies have shown that high doses can lead to respiratory depression and cardiovascular instability. For instance, acute inhalation toxicity assessments have indicated significant risks associated with overdose scenarios .
  • Chronic Exposure : Long-term exposure studies have highlighted potential hepatotoxic effects, necessitating careful monitoring in clinical applications .

Biotransformation and Metabolism

This compound undergoes complex metabolic processes within the liver. Research indicates that its biotransformation involves:

  • Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and therapeutic efficacy .
  • Metabolite Profiles : Studies have documented various metabolites formed during the metabolism of this compound, which may have distinct pharmacological or toxicological properties .

Case Studies

Several case studies illustrate the practical applications of this compound in both clinical and experimental settings:

  • Clinical Use in Anesthesia :
    • A study involving patients undergoing elective surgeries demonstrated that this compound effectively induced anesthesia with minimal side effects when administered intravenously. The findings suggested a favorable safety profile compared to other barbiturates .
  • Research on Drug Interactions :
    • In an experimental study, researchers assessed the interaction between this compound and various medications. The results indicated that concurrent use with certain analgesics could enhance sedative effects, warranting caution in polypharmacy scenarios .
  • Hepatotoxicity Assessment :
    • A case report highlighted a patient who developed liver dysfunction after prolonged use of this compound for insomnia treatment. This case underscored the importance of monitoring liver function in patients receiving barbiturate therapy .

作用機序

The mechanism of action of Norhexobarbital involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

Uniqueness

Norhexobarbital is unique due to its combination of a cyclohexene ring with a diazinane-2,4,6-trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

特性

CAS番号

718-67-2

分子式

C11H14N2O3

分子量

222.24 g/mol

IUPAC名

5-(cyclohexen-1-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H2,12,13,14,15,16)

InChIキー

KGANTANPQNMAFV-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O

正規SMILES

C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O

同義語

5-(1-cyclohexen-1-yl)-5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
norhexobarbital
norhexobarbital, 2-(14)C-labeled cpd
norhexobarbital, monosodium salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。